(3-Methoxy-4-nitrophenyl)(methyl)sulfane
Description
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJDNQWUCNGTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860734-15-2 | |
| Record name | 2-methoxy-4-(methylsulfanyl)-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Nexus of Charge Transfer: An In-depth Technical Guide to the Electronic Properties of Push-Pull Nitro-Thioether Benzene Systems
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of push-pull nitro-thioether benzene systems. These molecules, characterized by an electron-donating thioether group and a potent electron-withdrawing nitro group affixed to a benzene core, are archetypal examples of donor-π-acceptor (D-π-A) architectures. We delve into the fundamental principles governing their intramolecular charge transfer (ICT) phenomena, which in turn dictate their linear and nonlinear optical properties, solvatochromism, and electrochemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings, practical synthetic strategies, and detailed experimental protocols for characterization. The causality behind experimental choices is emphasized to provide actionable insights for the design and application of these versatile chromophores in materials science and medicinal chemistry.
Introduction: The Push-Pull Paradigm in Molecular Engineering
The "push-pull" concept is a cornerstone of modern chromophore design, enabling the fine-tuning of molecular electronic properties for a vast array of applications, from nonlinear optics to biological imaging.[1][2] At its core, a push-pull system comprises an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge.[1][2] In the specific case of nitro-thioether benzene systems, the thioether (-SR) group, with its lone pair of electrons on the sulfur atom, acts as a moderate electron donor. Conversely, the nitro (-NO2) group is a powerful electron-withdrawing group due to the high electronegativity of its oxygen atoms and its ability to delocalize negative charge through resonance.[3] The benzene ring serves as the π-bridge, facilitating electronic communication between the donor and acceptor moieties.
The synergy between these components gives rise to a significant intramolecular charge transfer (ICT) from the thioether to the nitro group upon photoexcitation.[4][5] This ICT is the primary determinant of the molecule's unique electronic and photophysical properties. The extent of this charge transfer can be modulated by the nature of the R group on the thioether, the substitution pattern on the benzene ring, and the surrounding solvent environment. Understanding and controlling this ICT is paramount for designing molecules with tailored functionalities.
Synthetic Strategies: Forging the Donor-Acceptor Architecture
The construction of nitro-thioether benzene systems can be approached through several synthetic routes. A prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of the benzene ring by the electron-withdrawing nitro group, making it susceptible to attack by a sulfur nucleophile.
General Protocol for SNAr Synthesis of Nitro-Thioether Benzenes
This protocol outlines a general procedure for the synthesis of a p-nitro-thioether benzene derivative.
Materials:
-
p-Halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene)
-
Thiol (R-SH)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
Procedure:
-
To a solution of the desired thiol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.
-
Add the p-halonitrobenzene to the reaction mixture.
-
Heat the reaction to a temperature typically ranging from 60 to 100 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired nitro-thioether benzene.
The choice of the halogen on the nitrobenzene is crucial; fluorine is typically the best leaving group for SNAr reactions, followed by chlorine. The nitro group can also act as a leaving group in some cases, particularly when the ring is highly activated.[6]
Theoretical Framework: Insights from Computational Chemistry
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and rationalizing the electronic properties of push-pull systems.[7][8] These methods allow for the calculation of various parameters that provide a deeper understanding of the structure-property relationships.
Key parameters that can be computed include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a good approximation of the first electronic transition energy.[9] In nitro-thioether benzenes, the HOMO is typically localized on the electron-rich thioether and benzene moiety, while the LUMO is concentrated on the electron-deficient nitro group.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moments: The ground and excited-state dipole moments can be calculated to quantify the extent of charge separation in the molecule. A significant increase in the dipole moment upon excitation is a hallmark of an efficient ICT process.
-
Theoretical Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which can be compared with experimental data.[10]
These computational insights are invaluable for the rational design of new molecules with desired electronic properties, allowing for the screening of potential candidates before embarking on their synthesis.
Experimental Characterization: Probing the Electronic Landscape
A suite of spectroscopic and electrochemical techniques is employed to experimentally characterize the electronic properties of nitro-thioether benzene systems.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. The absorption spectrum of a typical nitro-thioether benzene will exhibit a prominent low-energy band corresponding to the ICT from the donor to the acceptor.[4][5]
The position of this ICT band is highly sensitive to the electronic nature of the substituents and the polarity of the solvent. This phenomenon, known as solvatochromism, is a key characteristic of push-pull molecules.[11][12] In more polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) of the absorption maximum.[1]
Fluorescence Spectroscopy
While many nitro-aromatic compounds are known to be weak emitters due to efficient non-radiative decay pathways, some push-pull systems can exhibit fluorescence.[13] The emission properties are also highly dependent on the solvent environment, often showing a large Stokes shift (the difference between the absorption and emission maxima). The solvatochromic shift of the emission peak can be used to probe the excited-state dipole moment.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[14][15] For a nitro-thioether benzene, the CV will typically show an irreversible reduction wave corresponding to the nitro group and an oxidation wave (which may be reversible or irreversible) corresponding to the thioether moiety.
These electrochemical data are crucial for determining the HOMO and LUMO energy levels experimentally. The onset of the oxidation potential can be correlated with the HOMO energy, while the onset of the reduction potential relates to the LUMO energy.[14] This information is vital for applications in organic electronics, such as in the design of materials for organic solar cells.[16]
Apparatus:
-
Potentiostat[15]
-
Three-electrode cell:
Procedure:
-
Prepare a solution of the nitro-thioether benzene compound (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and connect it to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox processes of the compound.
-
If a reversible or quasi-reversible redox couple is observed, a ferrocene/ferrocenium (Fc/Fc+) couple can be used as an internal standard for potential calibration.
Structure-Property Relationships and Applications
The electronic properties of nitro-thioether benzenes are intimately linked to their molecular structure. For instance, increasing the electron-donating ability of the thioether substituent (e.g., by using an alkylthio group versus an arylthio group) will generally lead to a lower oxidation potential and a red-shifted ICT absorption band.
These tunable electronic properties make nitro-thioether benzene systems promising candidates for a variety of applications:
-
Nonlinear Optical (NLO) Materials: The significant change in dipole moment upon excitation in these push-pull systems can give rise to large second- and third-order NLO properties.[1][18] This makes them suitable for applications in optical communications and data storage.
-
Solvatochromic Probes: Their sensitivity to the solvent environment allows them to be used as probes for determining the polarity of microenvironments, such as in biological systems.[19]
-
Molecular Electronics: The well-defined HOMO and LUMO levels make them interesting building blocks for molecular wires and switches. The orientation of the nitro group can have a significant impact on the electronic transport properties in such devices.[20]
-
Drug Development: The thioether linkage is found in numerous bioactive molecules, and the nitroaromatic moiety is a known pharmacophore, often used in hypoxia-activated prodrugs.[21] The push-pull nature of these systems could be exploited for developing novel therapeutic agents or diagnostic tools.
Quantitative Data Summary
The following table summarizes typical ranges for the electronic properties of push-pull nitro-aromatic systems, which can be used as a guideline for nitro-thioether benzene derivatives.
| Property | Typical Range | Influencing Factors |
| λmax (ICT band) | 400 - 600 nm | Strength of donor/acceptor, solvent polarity |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | π-conjugation length, planarity of the molecule |
| Oxidation Potential (vs. Fc/Fc+) | +0.5 to +1.5 V | Electron-donating ability of the thioether |
| Reduction Potential (vs. Fc/Fc+) | -0.8 to -1.5 V | Electron-withdrawing strength of the nitro group |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Core components of a nitro-thioether benzene push-pull system.
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
Caption: A typical experimental workflow for studying push-pull systems.
Conclusion
Push-pull nitro-thioether benzene systems represent a fascinating and highly tunable class of organic chromophores. The interplay between the electron-donating thioether group and the electron-withdrawing nitro group, mediated by the benzene π-system, gives rise to a rich set of electronic and photophysical properties. A thorough understanding of their synthesis, theoretical underpinnings, and experimental characterization is essential for harnessing their potential in diverse fields such as materials science and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and innovate within this exciting area of molecular engineering. By systematically modulating the molecular architecture, it is possible to design next-generation materials with precisely controlled electronic behavior, paving the way for new technological and therapeutic advancements.
References
- Current time information in Kanawha County, US. Google.
- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (n.d.).
- Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups - RSC Publishing. (n.d.).
- Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety | The Journal of Physical Chemistry B - ACS Publications. (2022, August 9).
- Polycyclic aromatic hydrocarbon-substituted push-pull chromophores: an investigationof optoelectronic and nonlinear optical properties - TÜBİTAK Academic Journals. (2021, June 2).
- (PDF) SYNTHESIS AND NON-RESONANT NONLINEAR OPTICAL PROPERTIES OF PUSH-PULL SIDE-CHAIN AZOBENZENE POLYMERS - ResearchGate. (2025, August 7).
- Tuning the Intramolecular Charge Transfer (ICT) Process in Push-Pull Systems: Effect of Nitro group | Request PDF - ResearchGate. (2025, August 6).
- Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (n.d.).
- Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers - RSC Publishing. (2025, October 3).
- (PDF) Twisted Intramolecular Charge Transfer of Nitroaromatic Push-pull Chromophores. (2022, April 25).
- Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. (n.d.).
- Solvatochromic behavior of the push–pull heterocyclic chromophore - ResearchGate. (n.d.).
- C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020, January 11).
- Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study - OSTI. (n.d.).
- Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. (2020, August 12).
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. (n.d.).
- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC. (2025, November 25).
- Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (2020, April 24).
- Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. (2025, February 12).
- 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry - OpenStax. (2023, September 20).
- Quenching of Charge Transfer in Nitrobenzene Induced by Vibrational Motion - PubMed. (2015, August 6).
- Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates - - MURAL - Maynooth University Research Archive Library. (n.d.).
- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC. (n.d.).
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25).
- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory | The Journal of Physical Chemistry A - ACS Publications. (2021, October 22).
- 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. (2019, June 5).
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. (n.d.).
- Synthesis of push-pull chromophores containing thienothiophene - ResearchGate. (n.d.).
- DFT Study on Nitration Mechanism of Benzene with Nitronium Ion - ResearchGate. (n.d.).
- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC. (2025, December 9).
- Photoexcited structural dynamics of an azobenzene analog 4-nitro-4'-dimethylamino-azobenzene from femtosecond stimulated Raman - PubMed. (2012, May 14).
- Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). - ResearchGate. (n.d.).
- Synthesis and chemical-optical characterization of push-pull stilbenes - SciELO México. (n.d.).
- Indonesian Journal of Chemical Research - The Distant Reader. (2022, August 15).
- Cyclic Voltammetry Characterization of Au, Pd, and AuPd Nanoparticles Supported on Different Carbon Nanofibers - MDPI. (2019, March 19).
- Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC. (2025, April 18).
- Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity. (n.d.).
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. (2025, July 26).
- Cyclic Voltammetry - PalmSens. (n.d.).
- (PDF) Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - ResearchGate. (2018, October 18).
- DFT Study of Adsorption Behavior of Nitro Species on Carbon-Doped Boron Nitride Nanoribbons for Toxic Gas Sensing - MDPI. (2023, April 19).
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(3-Methoxy-4-nitrophenyl)(methyl)sulfane SMILES and InChIKey data
This technical guide provides an in-depth analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane , a critical intermediate in the synthesis of heterocyclic pharmaceutical agents. This monograph is structured to support researchers in medicinal chemistry and process development.
Chemical Identity & Cheminformatics Profile
This compound, often referred to as 4-Nitro-3-methoxythioanisole , represents a strategic scaffold in drug discovery, particularly as a precursor for substituted anilines used in kinase inhibitor synthesis.
| Parameter | Data / Descriptor |
| IUPAC Name | 1-(Methylthio)-3-methoxy-4-nitrobenzene |
| Common Name | (3-Methoxy-4-nitrophenyl)(methyl)sulfane |
| CAS Registry Number | 860734-15-2 |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| SMILES | COc1cc(SC)ccc1[O-] |
| InChI String | InChI=1S/C8H9NO3S/c1-12-7-5-6(9(10)11)3-4-8(7)13-2/h3-5H,1-2H3 |
| InChIKey | XZWOOKJNAMXNLG-UHFFFAOYSA-N(Calculated) |
| Physical State | Yellow crystalline solid |
Synthetic Strategy & Causality
The synthesis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane is best approached via Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The target molecule features a nitro group at position 4 and a methoxy group at position 3 (relative to the sulfur).
-
The Activating Group: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It activates the para position for nucleophilic attack.
-
The Substrate: 5-Chloro-2-nitroanisole (CAS 6627-53-8) is the optimal starting material. In this substrate, the chlorine atom is para to the nitro group, making it highly susceptible to displacement. The methoxy group is meta to the leaving group (Cl) and does not significantly deactivate the ring toward the specific attack at the chlorinated carbon.
Reaction Mechanism
-
Nucleophilic Attack: The thiomethoxide anion (MeS⁻) attacks the carbon bearing the chlorine.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms, delocalizing the negative charge onto the nitro group oxygens.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the thioether product.
Experimental Protocol (Self-Validating)
The following protocol is designed for scalability and high purity, utilizing the solubility differential between the organic product and inorganic byproducts.
Materials
-
Substrate: 5-Chloro-2-nitroanisole (1.0 eq)
-
Reagent: Sodium thiomethoxide (NaSMe) (1.1 eq) - Note: Use dry powder or 21% aq. solution (requires phase transfer catalyst if aq.). Powder is preferred for anhydrous conditions.
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Quench: Ice-cold water.
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-nitroanisole (10 mmol) in DMF (5 vol, 10 mL).
-
Reagent Addition: Cool the solution to 0°C to control the exotherm. Slowly add Sodium thiomethoxide (11 mmol) portion-wise.
-
Causality: Low temperature prevents side reactions (e.g., nitro group reduction or polymerization) during the initial mixing.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Cl-Ar) usually has a higher R_f than the product (MeS-Ar) due to the polarizability of sulfur.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into ice-water (50 mL) with vigorous stirring.
-
Why: The product is lipophilic and insoluble in water, while DMF and NaCl/NaSMe residues are water-soluble. The product will precipitate as a yellow solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 10 mL) to remove residual DMF.
-
Purification: Recrystallize from Ethanol or Methanol if necessary to remove trace disulfide impurities.
Pathway Visualization
The following diagrams illustrate the synthetic logic and the purification workflow.
Figure 1: Synthetic Pathway (S_NAr)
Caption: Nucleophilic Aromatic Substitution mechanism converting the chloro-precursor to the thioether.
Figure 2: Purification Workflow
Caption: Workup protocol utilizing solubility differences to isolate the target without chromatography.
Applications in Drug Discovery
This molecule serves as a versatile "Pharmacophore Building Block."
-
Aniline Precursor: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 3-methoxy-4-(methylthio)aniline .
-
Kinase Inhibition: The 3-methoxy-4-(methylthio)phenyl moiety is a bioisostere for the 3,4-dimethoxyphenyl group found in EGFR inhibitors (e.g., Gefitinib, Erlotinib). The thioether provides a handle for further oxidation to sulfoxides/sulfones, allowing medicinal chemists to tune the metabolic stability and hydrogen-bonding capability of the inhibitor in the ATP-binding pocket.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 860734-15-2. Retrieved February 26, 2026, from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational mechanistic reference for S_NAr).
Methoxy-Nitro-Thioethers: Engineering a New Frontier in Organic Optoelectronics
Abstract
The field of organic optoelectronics, driven by the promise of flexible, low-cost, and lightweight devices, is in a constant state of evolution, demanding novel molecular architectures with precisely tailored properties.[1][2] This technical guide delves into the untapped potential of a nascent class of materials: methoxy-nitro-thioethers. By strategically combining the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the versatile thioether linkage, these compounds present a compelling platform for engineering the next generation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document will provide a comprehensive overview of the molecular design principles, proposed synthetic pathways, predicted photophysical and electrochemical characteristics, and potential device applications of methoxy-nitro-thioethers, offering a roadmap for researchers and drug development professionals venturing into this exciting new domain of organic semiconductor research.
Introduction: The Imperative for Molecular Innovation in Organic Electronics
Organic electronic devices, from vibrant smartphone displays to flexible solar cells, are built upon a foundation of carefully designed organic semiconductor materials.[3][4] The performance of these devices is intrinsically linked to the electronic and photophysical properties of the active materials, which are in turn dictated by their molecular structure.[1] The ability to fine-tune these properties through synthetic chemistry is a cornerstone of the field.[4] Key parameters that govern device efficacy include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and photoluminescence quantum yield.
The strategic functionalization of a core aromatic system with electron-donating and electron-withdrawing groups is a well-established strategy for modulating these properties.[5] This "push-pull" architecture can lead to materials with desirable intramolecular charge transfer (ICT) characteristics, which are beneficial for a range of optoelectronic applications.[6] This guide proposes a novel class of materials, methoxy-nitro-thioethers, that leverages this principle to its full potential.
Molecular Design and Synthesis of Methoxy-Nitro-Thioethers
The core concept behind methoxy-nitro-thioethers is the creation of a strong "push-pull" system within a single molecule.
-
The "Push": Methoxy Group (–OCH₃) : The methoxy group is a potent electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic system through resonance. This generally leads to a destabilization (raising) of the HOMO level, which can improve hole injection and transport.[7]
-
The "Pull": Nitro Group (–NO₂) : The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[8][9] Its presence significantly stabilizes (lowers) the LUMO level, facilitating electron injection and transport.[10][11] The introduction of a nitro group can also lead to significant shifts in absorption and emission spectra.[11][12]
-
The "Linkage": Thioether Group (–S–) : The thioether linkage offers several advantages. It provides a flexible yet conjugated bridge between aromatic units, influencing molecular packing and, consequently, charge transport.[13][14] The sulfur atom can also participate in non-covalent interactions, further directing the solid-state morphology. Thiophene, a sulfur-containing heterocycle, is a fundamental building block in many high-performance organic semiconductors.[14][15]
The combination of these three functional groups on an aromatic backbone is predicted to result in materials with a significantly reduced HOMO-LUMO gap, leading to absorption and emission in the visible or even near-infrared region of the electromagnetic spectrum.
Proposed Synthetic Pathways
The synthesis of methoxy-nitro-thioethers can be envisioned through established organic reactions. A generalized, multi-step approach is outlined below.
Generalized Synthetic Workflow:
Caption: Proposed synthetic workflow for methoxy-nitro-thioethers.
Detailed Experimental Protocol (Hypothetical Example: Synthesis of 1-methoxy-4-(methylthio)-2-nitrobenzene)
-
Step 1: Synthesis of 1-(methylthio)-4-nitrobenzene.
-
To a solution of 4-chloronitrobenzene (1 eq.) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Nitration of 1-(methylthio)-4-nitrobenzene (if starting from a non-nitrated precursor).
-
This step would be modified depending on the starting material. The direct introduction of a second nitro group would need careful consideration of directing effects.
-
-
Step 3: Introduction of the Methoxy Group.
-
The specific reaction would depend on the precursor. For instance, if a suitable leaving group is present, a nucleophilic substitution with sodium methoxide could be employed.
-
Predicted Photophysical and Electrochemical Properties
The unique combination of functional groups in methoxy-nitro-thioethers is expected to give rise to a distinct set of properties.
Optical Properties
-
Absorption and Emission: The strong intramolecular charge transfer character is predicted to lead to broad and red-shifted absorption spectra compared to the parent aromatic system. Similarly, their emission is expected to be in the longer wavelength region of the visible spectrum, with the exact color tunable by modifying the aromatic core and the substitution pattern.
-
Solvatochromism: Due to the significant change in dipole moment between the ground and excited states, methoxy-nitro-thioethers are expected to exhibit pronounced solvatochromism, where the absorption and emission maxima shift with solvent polarity.[16]
Electrochemical Properties
-
Redox Potentials: Cyclic voltammetry is a crucial technique for determining the HOMO and LUMO energy levels. The electron-donating methoxy group will likely lead to a lower oxidation potential (higher HOMO), while the electron-withdrawing nitro group will result in a less negative reduction potential (lower LUMO).
-
Energy Level Tuning: The ability to synthetically modify the aromatic core and the placement of the functional groups will allow for precise tuning of the frontier molecular orbital energies, a critical aspect for optimizing device performance.
Table 1: Predicted Frontier Molecular Orbital Energies and Optical Gaps
| Compound Architecture | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Optical Gap (eV) |
| Simple Benzene Core | -5.5 to -5.8 | -3.0 to -3.3 | 2.2 to 2.8 |
| Extended π-System (e.g., Naphthalene) | -5.2 to -5.5 | -3.2 to -3.5 | 1.7 to 2.3 |
| Donor-Acceptor-Donor Type | -5.0 to -5.3 | -3.1 to -3.4 | 1.6 to 2.2 |
Note: These are hypothetical values based on trends observed for similar classes of compounds and would require experimental verification.
Potential Applications in Organic Optoelectronics
The tunable properties of methoxy-nitro-thioethers make them promising candidates for various optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
The predicted long-wavelength emission suggests their potential as emitters in red or even near-infrared OLEDs.[17][18] By incorporating them into a multi-layer OLED structure, their role as either the emissive layer or as a dopant in a host material can be explored.[14]
OLED Fabrication Workflow:
Caption: A typical workflow for the fabrication of a solution-processed OLED.
Organic Photovoltaics (OPVs)
The strong absorption in the visible region makes these materials suitable as either donor or acceptor components in bulk-heterojunction (BHJ) OPVs.[19][20] Their tunable energy levels would allow for the optimization of the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.[21]
Organic Field-Effect Transistors (OFETs)
The nature of charge transport in methoxy-nitro-thioethers will depend on the dominant charge carrier. The low-lying LUMO could favor n-type transport, while the relatively high HOMO might support p-type transport. It is also possible that these materials could exhibit ambipolar behavior, transporting both holes and electrons.[22]
Challenges and Future Outlook
While the potential of methoxy-nitro-thioethers is significant, several challenges need to be addressed.
-
Synthesis and Purification: The synthesis of multi-functionalized aromatic compounds can be challenging, often requiring multiple steps and careful purification to achieve the high purity required for electronic devices.
-
Stability: The presence of a nitro group can sometimes lead to chemical instability, particularly under photo-irradiation or elevated temperatures.[23] The stability of these new materials will need to be thoroughly investigated. The thioether linkage can also be susceptible to oxidation.[24]
-
Morphology Control: The performance of solid-state devices is highly dependent on the thin-film morphology. Controlling the molecular packing and crystallinity of these new materials will be crucial for achieving high device performance.
Despite these challenges, the exploration of methoxy-nitro-thioethers represents a promising new direction in the design of organic electronic materials. The ability to precisely tune their electronic and optical properties through synthetic chemistry opens up a vast design space for creating materials with tailored functionalities for a new generation of organic optoelectronic devices.
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Thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane isomers
An In-Depth Technical Guide to the Thermodynamic Stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane Isomers
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing synthesis, formulation, shelf-life, and bioavailability. Positional isomers of a drug candidate can exhibit vastly different physical, chemical, and pharmacological properties, making a thorough understanding of their relative stabilities essential. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane and its positional isomers. We delve into the theoretical principles of stability, detail both experimental and computational methodologies for its determination, and present a predictive analysis of the stability order for this class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to apply fundamental thermodynamic principles to the rational design and selection of drug candidates.
Introduction: The Critical Role of Isomeric Stability in Drug Development
In medicinal chemistry, the precise arrangement of functional groups on a molecular scaffold is paramount. Positional isomers, while possessing the same molecular formula, can have dramatically different interactions with biological targets and metabolic enzymes. The thermodynamic stability of an isomer, a measure of its intrinsic energy, dictates its prevalence at equilibrium and influences its reactivity and degradation pathways.[1] An unstable, high-energy isomer may be more difficult to synthesize, prone to degradation under storage conditions, or may convert to other isomers in vivo, leading to unpredictable therapeutic outcomes.
The molecule (3-Methoxy-4-nitrophenyl)(methyl)sulfane[2] serves as an excellent case study. It contains three key functional groups on a benzene ring:
-
A Methoxy group (-OCH₃): A strong electron-donating group (EDG) through resonance (+R) and electron-withdrawing through induction (-I).
-
A Nitro group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).
-
A Methylsulfane group (-SCH₃): A group with complex electronic effects, generally considered a weak resonance donor (+R) and weak inductive withdrawer (-I).
The interplay of these groups at different positions on the phenyl ring creates a series of isomers with unique electronic and steric environments, and consequently, distinct thermodynamic stabilities. This guide will systematically explore how to predict, measure, and interpret these stability differences.
Theoretical Framework of Thermodynamic Stability
Thermodynamic stability is fundamentally a question of energy. A more stable isomer exists in a lower energy state. The key thermodynamic parameter for comparing isomers at constant temperature and pressure is the Gibbs free energy of formation (ΔG°f). However, for isomers, the entropy differences are often small, allowing the enthalpy of formation (ΔH°f) to be a reliable proxy for relative stability.[3] The isomer with the most negative (or least positive) ΔH°f is the most thermodynamically stable.
Key Factors Influencing Isomer Stability
The relative stability of substituted benzene isomers is primarily governed by a combination of electronic effects, steric hindrance, and specific intramolecular interactions.
-
Electronic Effects: The delocalized π-system of the benzene ring is highly sensitive to the electron-donating or withdrawing nature of its substituents.
-
Resonance (Mesomeric) Effects: Stabilization is maximized when electron-donating and electron-withdrawing groups are in conjugation (ortho or para to each other), allowing for efficient delocalization of electron density across the molecule. An arrangement that places a strong EDG para to a strong EWG is often highly stabilizing.
-
Inductive Effects: These are through-bond effects related to the electronegativity of the atoms. While generally weaker than resonance, they contribute to the overall electronic landscape.
-
-
Steric Hindrance: When bulky substituents are placed adjacent to each other (in ortho positions), van der Waals repulsion can force them out of the plane of the benzene ring, disrupting optimal orbital overlap and destabilizing the molecule.[4]
-
Intramolecular Interactions: The formation of intramolecular hydrogen bonds or other non-covalent interactions can significantly stabilize a specific conformation or isomer.[5][6] For example, a hydrogen bond between a substituent's hydrogen and an oxygen atom of an adjacent nitro group can lock the conformation and lower the overall energy.[5] Sulfur atoms can also participate in stabilizing non-covalent interactions with nearby electron-deficient centers or electron donors.[7][8]
Caption: Experimental workflow for determining gas-phase enthalpy of formation.
Computational Protocols
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for assessing isomer stability. [9] Protocol 2: In Silico Determination of Relative Isomer Stability
This protocol outlines a standard workflow for calculating the relative energies of isomers.
Step-by-Step Methodology:
-
Structure Generation: Build 3D structures for all positional isomers of (Methoxy-nitrophenyl)(methyl)sulfane.
-
Conformational Analysis: For each isomer, perform a thorough conformational search to identify the lowest-energy conformer (global minimum). This is critical because the orientation of the methoxy and methylsulfane groups can significantly impact energy. [4]This can be done using molecular mechanics or semi-empirical methods initially.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each isomer using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). [10]This step finds the precise geometry at which the molecule's energy is at a minimum.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. [4]This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced level of theory or a larger basis set (e.g., composite methods like G3 or G4, or a double-hybrid DFT functional). [10][11]6. Energy Comparison: Compare the total electronic energies (corrected for ZPVE) of the most stable conformer of each isomer. The isomer with the lowest total energy is predicted to be the most thermodynamically stable. [3]
Caption: Computational workflow for predicting the relative stability of isomers.
Comparative Analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane Isomers
Identification of Key Isomers
Let's consider the parent compound, (3-Methoxy-4-nitrophenyl)(methyl)sulfane, as Isomer A, where the methylsulfane group is at position 1. We can then generate other key isomers by rearranging the three substituents.
| Isomer | Substituent Positions | IUPAC Name |
| A | 1-SCH₃, 3-OCH₃, 4-NO₂ | 1-(Methylthio)-3-methoxy-4-nitrobenzene |
| B | 1-SCH₃, 4-OCH₃, 3-NO₂ | 1-(Methylthio)-4-methoxy-3-nitrobenzene |
| C | 1-SCH₃, 2-OCH₃, 4-NO₂ | 1-(Methylthio)-2-methoxy-4-nitrobenzene |
| D | 1-SCH₃, 2-OCH₃, 5-NO₂ | 1-(Methylthio)-2-methoxy-5-nitrobenzene |
| E | 1-OCH₃, 2-NO₂, 4-SCH₃ | 1-Methoxy-2-nitro-4-(methylthio)benzene |
| F | 1-OCH₃, 4-NO₂, 2-SCH₃ | 1-Methoxy-4-nitro-2-(methylthio)benzene |
Predicted Stability Order: A Qualitative Analysis
We can predict the relative stability by analyzing the electronic and steric interactions in each isomer.
-
Most Stable Isomers: We predict that isomers with strong resonance stabilization will be the most stable. This occurs when the powerful electron-donating methoxy group (-OCH₃) is para (or ortho) to the powerful electron-withdrawing nitro group (-NO₂).
-
Isomer F (1-OCH₃, 4-NO₂, 2-SCH₃): Here, the -OCH₃ is para to the -NO₂, providing maximal resonance stabilization. The -SCH₃ group is ortho to both, which may introduce some steric strain, but the electronic stabilization is likely dominant.
-
Isomer E (1-OCH₃, 2-NO₂, 4-SCH₃): The -OCH₃ is ortho to the -NO₂, also allowing for strong resonance interaction. The para -SCH₃ group contributes further weak donation.
-
-
Moderately Stable Isomers: Isomers where the key EDG and EWG are meta to each other lack this direct resonance stabilization and will be less stable.
-
Isomer A (1-SCH₃, 3-OCH₃, 4-NO₂): The -OCH₃ is meta to the -NO₂, limiting direct resonance. The -SCH₃ is para to the -OCH₃ and meta to the -NO₂.
-
Isomer B (1-SCH₃, 4-OCH₃, 3-NO₂): Similar to A, the -OCH₃ is meta to the -NO₂.
-
-
Least Stable Isomers: Isomers with significant steric hindrance are likely to be the least stable.
-
Isomer C (1-SCH₃, 2-OCH₃, 4-NO₂): The -OCH₃ is ortho to the -SCH₃ group, which can cause some steric clash. However, it is also meta to the -NO₂.
-
Isomer D (1-SCH₃, 2-OCH₃, 5-NO₂): This isomer has three adjacent substituents (-SCH₃, -OCH₃, and a hydrogen at position 6, with the -NO₂ at 5). The ortho arrangement of -SCH₃ and -OCH₃ introduces steric strain.
-
Predicted Stability Order (Qualitative): F ≈ E > A ≈ B > C > D
This prediction prioritizes the powerful para/ortho resonance stabilization between the methoxy and nitro groups above other factors. A definitive ordering would require high-level computational analysis as described in Protocol 2.
Implications for Drug Development
Understanding the thermodynamic landscape of these isomers is not merely an academic exercise. It has profound practical implications:
-
Synthetic Strategy: A synthetic route may produce a mixture of isomers. Knowledge of their relative stabilities helps predict the major product under thermodynamic control and informs the design of purification strategies.
-
Formulation and Stability: The most stable isomer is generally preferred for development as it is less likely to degrade or convert to other isomers during storage, ensuring a consistent and safe drug product.
-
Pharmacokinetics: If a less stable isomer is administered, it could potentially isomerize in vivo to a more stable, but less active or more toxic, form. Assessing this potential is a key part of preclinical safety evaluation.
Conclusion
The thermodynamic stability of (3-Methoxy-4-nitrophenyl)(methyl)sulfane isomers is a complex function of electronic, steric, and intramolecular forces. While a qualitative analysis based on fundamental principles allows for a reasoned prediction of the stability order, a quantitative assessment requires rigorous experimental thermochemistry and high-level computational modeling. By combining these approaches, researchers can gain a deep understanding of their candidate molecules, enabling a more rational, efficient, and successful drug development process. This guide provides the theoretical foundation and practical methodologies necessary to conduct such an analysis, ensuring that the most stable and promising isomer is advanced toward clinical application.
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- 3. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interconnection of sulfides and sulfoxides in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (3-Methoxy-4-nitrophenyl)(methyl)sulfane as a Strategic Precursor for High-Efficiency OLED Emitters
Executive Summary
This application note details the strategic utilization of (3-Methoxy-4-nitrophenyl)(methyl)sulfane (CAS: 860734-15-2) as a high-value building block for organic light-emitting diodes (OLEDs).
While often categorized as a generic intermediate, this molecule possesses a unique "Steric-Electronic" duality that makes it ideal for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters. The ortho-methoxy group provides the necessary steric bulk to induce molecular twisting (decoupling HOMO/LUMO), while the para-methylthio group offers a versatile handle for oxidation into strong electron-accepting sulfone units or cyclization into electron-donating phenothiazine cores.
Target Audience: Materials Scientists, Synthetic Chemists, and R&D Leads in Display Technology and Pharmaceutical Intermediates.
Molecular Architecture & Design Rationale
The utility of (3-Methoxy-4-nitrophenyl)(methyl)sulfane lies in its trisubstituted benzene core, which pre-encodes the essential features of high-efficiency emitters.
The "Push-Pull-Twist" Advantage
To achieve high Reverse Intersystem Crossing (
| Functional Group | Position | Electronic Role | Structural Role |
| Nitro (-NO₂) | C4 | Reactive Handle: Precursor to amine for coupling with donor/acceptor cores. | N/A |
| Methoxy (-OMe) | C3 | Auxiliary Donor: Weak electron donor. | Steric Enforcer: The bulky -OMe group forces the adjacent amine (post-reduction) to twist out of planarity, breaking conjugation and minimizing |
| Methylthio (-SMe) | C1 | Redox Switch: Can be oxidized to -SO₂Me (Acceptor) or used in ring closure (Donor). | Solubility: Alkyl chain improves solubility in organic solvents for solution processing. |
Synthetic Pathways: Divergent Workflows
We define two primary protocols based on the target emitter class: Type A (Sulfone-Based Acceptors) and Type B (Phenothiazine-Based Donors) .
Workflow Visualization
The following diagram illustrates the divergent synthesis routes available from this single precursor.
Caption: Divergent synthesis strategies transforming the precursor into either an electron-acceptor (Route A) or electron-donor (Route B).
Detailed Experimental Protocols
Protocol A: Synthesis of Sulfone-Based Acceptor Precursor
Objective: Convert the sulfide to a sulfone and reduce the nitro group to create a "Twisted" aniline donor-acceptor building block.
Step 1: Selective Oxidation (Sulfide
Sulfone)
The methylthio group is oxidized to a methylsulfonyl group, converting it from a weak donor to a strong acceptor.
-
Reagents: Precursor (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 2.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 10 mmol of (3-Methoxy-4-nitrophenyl)(methyl)sulfane in 50 mL DCM at 0°C.
-
Add m-CPBA portion-wise over 30 minutes. Caution: Exothermic.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The sulfone spot will be significantly more polar (lower
). -
Quench: Wash with saturated
(to remove excess peroxide) followed by . -
Yield: Expect >90% yield of 4-nitro-3-methoxyphenyl methyl sulfone.
-
Step 2: Nitro Reduction
-
Reagents: Sulfone intermediate (from Step 1), 10% Pd/C, Methanol, Hydrogen balloon.
-
Procedure:
-
Suspend the nitro-sulfone in Methanol. Add 10 wt% Pd/C catalyst.
-
Purge with
gas and stir at RT for 12 hours. -
Filter through Celite to remove catalyst.
-
Result: 4-amino-3-methoxyphenyl methyl sulfone.
-
Critical Note: This molecule now contains an electron-rich amine and an electron-poor sulfone, twisted by the methoxy group. It is a "ready-to-couple" TADF unit.
-
Protocol B: Synthesis of Phenothiazine-Like Donors
Objective: Utilize the sulfur atom to form a heterocycle, creating a strong donor moiety.
Step 1: Reduction to Aniline
-
Reagents: Precursor (1.0 eq), Tin(II) Chloride Dihydrate (
, 5.0 eq), Ethanol/HCl. -
Procedure:
-
Reflux the precursor with
in Ethanol (with catalytic HCl) for 3 hours. -
Neutralize with NaOH and extract with Ethyl Acetate.
-
Product: 3-methoxy-4-(methylthio)aniline.
-
Step 2: Buchwald-Hartwig Coupling & Cyclization
-
Reagents: Aniline intermediate, 1-bromo-2-iodobenzene,
, Xantphos, . -
Procedure:
-
Perform a standard Buchwald coupling to form the diarylamine.
-
Ring Closure: The methylthio group can undergo demethylation and intramolecular C-S coupling (via Ullmann conditions or Cadogan cyclization) to form a Methoxy-Phenothiazine core.
-
Why this matters: Phenothiazines are benchmark donors for TADF because they naturally adopt a "butterfly" shape, preventing
-stacking quenching.
-
Material Characterization & Validation
To ensure the synthesized material meets OLED standards (purity >99.9%), the following validation matrix is required.
Structural Confirmation
| Technique | Target Feature | Expected Signal |
| 1H NMR | Methoxy Group | Singlet at |
| 1H NMR | Methylthio (-SMe) | Singlet at |
| 1H NMR | Methylsulfonyl (-SO₂Me) | Singlet shifts downfield to |
| HRMS | Purity | Mass error < 2 ppm. |
Optoelectronic Validation
-
Cyclic Voltammetry (CV): Measure oxidation onset (
) and reduction onset ( ).-
Target: Large electrochemical window (> 3.0 eV) for blue/green emission.
-
-
Transient Photoluminescence (TRPL):
-
Measure prompt fluorescence (
, ns scale) and delayed fluorescence ( , s scale). -
Success Criterion: Detection of a delayed component (
) indicates successful RISC (TADF activity).
-
Device Architecture Integration
The synthesized material is best utilized as a Dopant in the Emissive Layer (EML).
Caption: Standard OLED stack. The synthesized molecule serves as the emitter dopant within the EML.
Safety & Handling (MSDS Summary)
-
Toxicity: Thioanisole derivatives are potential irritants. The nitro precursor may be mutagenic (standard for nitro-aromatics).
-
Odor: The precursor contains a sulfide linkage and may release volatile sulfur compounds (stench) if degraded. Work in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the sulfide to sulfoxide.
References
-
Im, Y., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[1][2][3] Beilstein Journal of Organic Chemistry. Link
-
Ward, J. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems.[4] Journal of Organic Chemistry.[4] Link
-
Organic Chemistry Portal. (2023). Sulfone synthesis by oxidation.[5][6][7][8]Link
-
DigiChem. (2026). Advancing OLED Performance with Custom Synthesis.Link
-
BLD Pharm. (2024). Product Data: (3-Methoxy-4-nitrophenyl)(methyl)sulfane.[9]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 860734-15-2|(3-Methoxy-4-nitrophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Advanced One-Pot Synthesis of Polysubstituted Nitro-Thioanisoles
Introduction: The Significance of Nitro-Thioanisoles and One-Pot Syntheses
Polysubstituted nitro-thioanisoles are a class of organic compounds that serve as crucial intermediates and core structural motifs in medicinal chemistry, agrochemicals, and materials science. The presence of the electron-withdrawing nitro group, combined with the versatile thioether linkage, makes these molecules valuable for further functionalization and as building blocks in the synthesis of more complex molecular architectures.[1][2]
Traditionally, the synthesis of these compounds can involve multiple, sequential steps, leading to increased operational complexity, solvent waste, and potential for yield loss at each stage. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful alternative.[3][4] This approach offers significant advantages, including:
-
Enhanced Efficiency: Reduced reaction time and fewer workup/purification steps.
-
Improved Atom Economy: Maximizing the incorporation of starting material atoms into the final product.
-
Sustainability: Lower consumption of solvents and reagents, minimizing chemical waste.[3][5]
This guide provides detailed protocols and expert insights into the one-pot synthesis of polysubstituted nitro-thioanisoles, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) mechanism.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of nitro-thioanisoles is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common SN2 or SN1 reactions, as it occurs on an aromatic ring.[6][7] For an SNAr reaction to be successful, two key features are required on the aromatic ring:
-
A Good Leaving Group: Typically a halide (F, Cl, Br). Fluorine is often the best leaving group in SNAr, contrary to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond.[7]
-
Strong Electron-Withdrawing Groups (EWGs): At least one powerful EWG, such as a nitro group (–NO₂), must be positioned ortho or para to the leaving group.[6][7]
The EWG's role is critical: it polarizes the aryl-halide bond, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the negatively charged intermediate formed during the reaction.[6][8]
The mechanism proceeds via a two-step addition-elimination pathway:
-
Step 1 (Addition): The nucleophile (in this case, a thiolate, RS⁻) attacks the electrophilic carbon atom bearing the leaving group. This breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7][8] The negative charge is delocalized onto the electron-withdrawing nitro group. This step is typically the slow, rate-determining step of the reaction.[7]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion), yielding the final thioether product.[8]
Figure 1: General mechanism of SNAr for nitro-thioanisole synthesis.
One-Pot SNAr Protocol: Synthesis of 4-Nitrophenyl Methyl Thioether
This protocol details a reliable one-pot method for synthesizing a representative nitro-thioanisole via the direct reaction of a halonitroarene with a thiol in the presence of a base.
Causality Behind Experimental Choices:
-
Substrate: 4-Chloronitrobenzene is chosen as a cost-effective and highly reactive substrate. The nitro group is para to the chlorine leaving group, providing optimal activation for the SNAr reaction.[7]
-
Nucleophile: Methanethiol is the sulfur source. In practice, due to its volatility and noxious odor, its sodium salt (sodium thiomethoxide) is often used, or it is generated in situ.
-
Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base sufficient to deprotonate the thiol, generating the more nucleophilic thiolate anion (RS⁻). Stronger bases like sodium hydride (NaH) can be used for less acidic thiols but require more stringent anhydrous conditions.[8][9]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential.[8] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the anion (CO₃²⁻ or the thiolate) more "naked" and reactive. They also readily dissolve the aromatic substrate.
-
Temperature: The reaction is gently heated to increase the reaction rate. Monitoring by Thin-Layer Chromatography (TLC) is crucial to prevent overheating and the formation of side products.
Detailed Experimental Protocol:
Materials:
-
4-Chloronitrobenzene (1.0 eq)
-
Methanethiol (1.2 eq) or Sodium Thiomethoxide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (5-10 mL per mmol of substrate)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 4-chloronitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5-10 minutes.
-
Nucleophile Addition: Carefully add methanethiol (1.2 eq) to the stirring suspension at room temperature. Safety Note: Thiols are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 4-chloronitrobenzene spot is no longer visible.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel to yield the pure polysubstituted nitro-thioanisole.
Data Summary Table:
| Substrate | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-2,4-dinitrobenzene | Thiophenol | K₂CO₃ | DMF | RT | 1 | >95 |
| 4-Fluoronitrobenzene | Benzyl Mercaptan | K₂CO₃ | DMSO | 80 | 3 | 92 |
| 1-Chloro-4-nitrobenzene | Sodium Thiomethoxide | N/A | DMF | 70 | 4 | 88 |
| 2-Chloronitrobenzene | Ethanethiol | NaH | THF | 50 | 5 | 85 |
Note: Data is representative and compiled from general literature knowledge. Actual results may vary.
Figure 3: Conceptual diagram of a multi-component, one-pot thioanisole synthesis.
This approach can be considered a multi-component reaction (MCR), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. [3][10]A hypothetical one-pot, three-component synthesis would involve:
-
Reaction of an alkyl halide with thiourea to form the S-alkylisothiouronium salt.
-
Addition of the nitro-aryl halide and a base to the same pot to effect the SNAr reaction.
This strategy streamlines the process and significantly improves laboratory safety and hygiene by avoiding the direct handling of free thiols.
Troubleshooting and Safety Precautions
| Problem | Potential Cause | Solution |
| Low or No Yield | Inactive base; insufficient temperature; poor quality solvent (wet). | Use freshly opened or dried solvent; use a stronger base (e.g., NaH); increase temperature and monitor carefully. |
| Formation of Disulfide (RSSR) | Oxidation of the thiolate nucleophile. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Multiple Spots on TLC | Incomplete reaction; side reactions (e.g., substitution at other positions if activated). | Allow the reaction to run longer; optimize temperature to favor the desired product; ensure proper substrate design (ortho/para activation). |
Safety:
-
Always conduct reactions in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Nitroaromatic compounds can be toxic and are often energetic. Handle with care and avoid excessive heat.
-
Bases like NaH are water-reactive and flammable. Handle under inert atmosphere.
-
Solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid contact.
References
- Lu, G. -P.; Cai, C. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances, 2014, 4, 59990-59996.
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
- Wikipedia.
- Ashenhurst, J. Thiols And Thioethers. Master Organic Chemistry.
- Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Deriv
- Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Continuous-Flow Process for the Synthesis of m-Nitrothioanisole.
- One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SciSpace.
- Multicomponent Reactions. Organic Chemistry Portal.
- One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing.
- Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PMC.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. SciSpace.
- Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyan
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
- A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyan
- Mo–Catalyzed One‐Pot Synthesis of N‐Polyheterocycles from Nitroarenes and Glycols with Recycling of the Waste Reduction By. ChemistryEurope.
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
-
Tandem double acylation/-[6][6]rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applic
- DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes.
- One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides.
- Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents. Organic Chemistry Frontiers (RSC Publishing).
- One-Pot Synthesis of Thiochromen-4-ones
- A New and Effective One‐Pot Synthesis of Polysubstituted Carbazoles Starting from β‐Nitro‐β,γ‐Unsaturated‐Ketones and Indoles.
- One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Organic Chemistry Portal.
- Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv.
- One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamin
- New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds. MDPI.
Sources
- 1. Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Multicomponent Reactions [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing side reactions during the reduction of nitro groups in thioether-containing molecules
Welcome to the technical support center for navigating the challenges of nitro group reductions in sulfur-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and robust protocols for achieving high-yielding, chemoselective transformations.
The Core Challenge: Thioether-Induced Catalyst Poisoning
The reduction of an aromatic or aliphatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is often the go-to method due to its high efficiency and clean byproducts.[1] However, when the substrate contains a thioether (sulfide) moiety, this reaction frequently fails.
The sulfur atom in the thioether acts as a potent poison for many transition metal catalysts, particularly palladium, platinum, and nickel.[2][3] Sulfur species strongly and often irreversibly adsorb to the catalyst's active sites, forming stable metal-sulfur bonds.[4][5] This prevents the intended reactant (the nitro compound) from accessing these sites, leading to a dramatic decrease in reaction rate, or a complete stall.[2][6]
This guide provides proven strategies and alternative methods to overcome this significant challenge.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenation (H₂, Pd/C) of a nitro compound with a thioether is extremely slow or has failed completely. What is happening?
A1: You are experiencing classic catalyst poisoning. Thioethers, and other sulfur compounds, are notorious poisons for noble metal catalysts like palladium.[2][7] The sulfur atom's lone pair of electrons coordinates strongly to the metal surface, deactivating the catalytic sites required for hydrogen activation and nitro group reduction.[4][6] Even trace amounts of sulfur can lead to complete catalyst deactivation.
Q2: Can I still use catalytic hydrogenation? Are there any poison-resistant catalysts?
A2: While challenging, it is sometimes possible. Success depends on the specific substrate and careful selection of the catalyst and conditions.
-
Raney Nickel: This catalyst is often cited as being more resistant to sulfur poisoning than palladium or platinum, though it is not entirely immune.[1][8]
-
Sulfided Catalysts: Purposefully "sulfided" platinum on carbon (Pt/C) can be used.[8][9] In these catalysts, the surface is pre-treated with sulfur. While this reduces overall activity, it can prevent further poisoning and allow for the selective reduction of the nitro group.
-
Increased Catalyst Loading & Harsher Conditions: In some cases, significantly increasing the catalyst loading (e.g., up to 50 mol% by weight) and using higher hydrogen pressures or temperatures may drive the reaction to completion, but this is often inefficient and costly.[10]
Q3: What are the most reliable alternatives to catalytic hydrogenation for these substrates?
A3: The most robust and widely accepted strategy is to switch to a stoichiometric metal-based reduction under acidic or neutral conditions. These methods do not rely on a sensitive catalytic surface and are therefore unaffected by the presence of thioethers. The most common and effective systems are:
-
Iron in Acidic or Neutral Media (e.g., Fe/HCl, Fe/NH₄Cl): This is a classic, cost-effective, and highly reliable method.[1][11] The Fe/NH₄Cl system in a protic solvent mixture like ethanol/water is particularly mild and tolerates a wide range of functional groups.[12][13]
-
Tin(II) Chloride (SnCl₂): SnCl₂ in a solvent like ethanol or ethyl acetate is another excellent choice.[1][8] It is known for its mildness and high chemoselectivity, often used for substrates with other sensitive functionalities like nitriles or carbonyls.[8][10]
-
Zinc in Acidic Media (e.g., Zn/AcOH, Zn/HCl): Zinc metal is also an effective reductant for this purpose.[1][14]
Q4: Are there any metal-free or milder options available?
A4: Yes, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an excellent choice. It is an inexpensive, safe, and powerful reducing agent that is compatible with aqueous conditions and highly tolerant of sulfur-containing functional groups.[15][16][17] This method is particularly useful when acidic conditions or metal contamination are a concern.[18][19]
Troubleshooting and Method Selection
The key to success is choosing the right tool for the job. The following flowchart and summary table are designed to guide your decision-making process.
Troubleshooting Workflow for Failed Reductions
This workflow helps diagnose and solve issues when a nitro reduction on a thioether-containing substrate fails.
Caption: Troubleshooting flowchart for failed nitro group reductions.
Method Selection Guide
Use this table to compare the most common methods and select the best starting point for your specific molecule.
| Method | Reagents & Typical Conditions | Pros | Cons | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Pt/C, or Raney Ni in EtOH, MeOH, or EtOAc | High atom economy, clean workup (filtration).[20] | Highly susceptible to poisoning by thioethers. [2][5] May reduce other functional groups (alkenes, carbonyls, halides).[1][8] | Generally NOT RECOMMENDED for thioether-containing substrates unless using specialized, poison-resistant catalysts. |
| Iron Reduction | Fe powder, NH₄Cl in EtOH/H₂O, reflux.[12] | Excellent tolerance for thioethers. Very low cost, robust, and high-yielding.[11] Tolerates most other functional groups.[1] | Requires stoichiometric amounts of iron, leading to iron sludge in workup. Reaction can be exothermic.[20] | The method of choice for scale-up. Ensure efficient stirring. The workup involves filtering a large amount of solid.[12] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O in EtOH or EtOAc, reflux.[10] | Excellent tolerance for thioethers. Very mild conditions. Highly chemoselective, often sparing carbonyls, esters, and nitriles.[8][11] | More expensive than iron. Workup can be tricky due to the formation of tin salts, which may require careful pH adjustment to remove.[10][21] | Ideal for complex, sensitive molecules on a lab scale. |
| Sodium Dithionite Reduction | Na₂S₂O₄ in a biphasic system (e.g., H₂O/DCM) or protic solvent.[15] | Excellent tolerance for thioethers. Metal-free. Mild conditions, avoids strong acids.[17][18] | Stoichiometric reagent, can generate sulfurous byproducts. Reagent can decompose on storage.[10] | A great alternative when metal contamination or harsh pH are concerns. Use fresh reagent for best results. |
Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
This protocol is a robust and highly reliable method for reducing nitroarenes in the presence of thioethers.[12]
Materials:
-
Nitro-thioether starting material (1.0 eq)
-
Iron powder (3-5 eq, <325 mesh)
-
Ammonium chloride (NH₄Cl, 4-5 eq)
-
Ethanol (or Methanol)
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-thioether substrate (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 v/v ratio of EtOH:H₂O is effective). The substrate should be fully dissolved.
-
Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (typically 80-85 °C). The reaction is often exothermic, so careful initial heating is advised.[20] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-7 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to approximately 40 °C. Crucially, do not remove the solvent before filtration , as this can create a dense, unfilterable sludge and presents a safety hazard.[12]
-
Filtration: Dilute the slurry with additional solvent (e.g., ethanol or dichloromethane) and filter the entire mixture through a pad of diatomaceous earth to remove the iron oxides. Wash the pad thoroughly with the solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be taken up in an extraction solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified further if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is valued for its mildness and is particularly suitable for substrates with other sensitive functional groups.[8][10]
Materials:
-
Nitro-thioether starting material (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Setup: In a round-bottom flask, dissolve the nitro-thioether substrate (1.0 eq) in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (typically 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH ~8) and gas evolution ceases. This will precipitate tin salts.
-
Filtration: Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts. Wash the pad thoroughly with ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude amine.
Mechanistic Insights: Why the Methods Differ
Understanding the underlying mechanisms clarifies why some methods fail while others succeed.
Caption: Contrasting mechanisms of catalytic hydrogenation vs. metal-mediated reduction.
-
Catalytic Hydrogenation: This process requires the nitro group and H₂ to co-adsorb onto the active sites of the palladium surface. Thioethers outcompete the nitro group for these sites and bind so strongly that they effectively block the reaction.[4][6]
-
Metal-Mediated Reductions (Fe, SnCl₂): These reactions proceed through a series of single-electron transfers (SET) from the metal surface directly to the nitro group in solution.[11] This is followed by protonation from the solvent or acid. Because this process does not require the substrate to bind to a sensitive catalytic surface in the same way, the presence of a thioether is irrelevant to the reaction's success.
By understanding these fundamental differences, researchers can confidently select a robust reduction method from the outset, saving valuable time and resources.
References
- Vertex AI Search. (2024).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- BenchChem. (2025).
- ACS Publications. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2023).
- Royal Society of Chemistry. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
- Taylor & Francis Online. (2006). Sulfur Adsorption and Poisoning of Metallic Catalysts.
- ResearchGate. (2013).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- National Institutes of Health. (n.d.).
- Scribd. (2022). 4juli-Nitro Reduction Using Dithionite.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ACS Publications. (2016).
- MDPI. (2024).
- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- ScienceDirect. (2020).
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- ChemRxiv. (n.d.).
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- JRF Global. (2023).
- ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
- Reddit. (2025). Nitro reduction conditions.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ResearchGate. (2018).
- Journal of Applied Organometallic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- ECHEMI. (n.d.). Selective nitro reduction of poly nitro compounds.
- Royal Society of Chemistry. (2025).
- Master Organic Chemistry. (2015). Thiols And Thioethers: Properties and Key Reactions.
- Sciencemadness.org. (n.d.).
- ACS Publications. (2015).
- ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- PubMed. (2024).
- Grokipedia. (n.d.). Reduction of nitro compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Royal Society of Chemistry. (n.d.).
- eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction.
- Journal of Chemical Reviews. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- National Institutes of Health. (n.d.).
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Solubility optimization of (3-Methoxy-4-nitrophenyl)(methyl)sulfane in organic solvents
[1][2][3][4]
CAS Registry Number : 860734-15-2 (approximate/related) | Molecular Formula : C₈H₉NO₃S | MW : 199.23 g/mol Functional Class : Nitro-aromatic Thioether Physical State : Typically a yellow to orange crystalline solid.[1][2][3][4]
Solubility Profiling & Solvent Selection[4]
The "Like Dissolves Like" Mechanistic Insight
The molecule contains three distinct functional regions that dictate its solubility:
-
Nitro Group (-NO₂) : Highly polar and electron-withdrawing.[1][3][4] It facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents at high temperatures.[4]
-
Methoxy Group (-OCH₃) : Electron-donating and moderately polar.[1][2][3][4] It disrupts crystal packing relative to the non-methoxylated analog, often enhancing solubility in chlorinated solvents and esters.[4]
-
Methylthio Group (-SMe) : Lipophilic soft base.[1][3][4] It provides affinity for non-polar organic backbones but is not lipophilic enough to dissolve the molecule in pure alkanes (hexanes) at room temperature.[4]
Solubility Data Table (Estimated & Empirical)
Values are based on structural analogs (e.g., Methyl 4-nitrophenyl sulfide) and standard organic process behaviors.[2][3][4]
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Suitability for Process |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction Medium : Excellent for nucleophilic substitutions.[1][2][3][4] Purification : Poor (high boiling point, hard to remove). |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Extraction : Excellent.[3][4] Purification : Good for loading, but poor for crystallizing (too soluble).[3][4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate (20-50 mg/mL) | Recrystallization : Excellent.[1][3][4] Often used as the "Good" solvent in binary systems.[4] |
| Alcohols | Ethanol, Methanol | Low (Cold) / High (Hot) | Recrystallization : Ideal single-solvent system.[2][3][4] High temperature coefficient of solubility.[4] |
| Aromatics | Toluene | Moderate | Scale-up : Good.[1][2][3][4] Can be used to azeotropically dry the product.[4] |
| Alkanes | Hexanes, Heptane | Negligible (<1 mg/mL) | Anti-solvent : Use to crash out product from EtOAc or Toluene.[3][4] |
| Water | Water | Insoluble | Washing : Use to remove inorganic salts or polar impurities.[1][3][4] |
Decision Tree: Solubility Optimization Workflow
The following diagram outlines the logical flow for selecting a solvent system based on your specific objective (Reaction vs. Purification).
Caption: Logical workflow for selecting solvent systems based on experimental goals (Reaction vs. Purification).
Troubleshooting Guide: Common Solubility Issues
Issue 1: "My Compound is Oiling Out Instead of Crystallizing"
Diagnosis : This is a common phenomenon with nitro-aromatics, often caused by a melting point depression due to impurities or cooling the solution too rapidly, forcing the compound to separate as a supercooled liquid (oil) before it can organize into a lattice. Corrective Protocol :
-
Re-dissolve : Heat the mixture until the oil dissolves completely.
-
Seed : Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.
-
Slow Down : Insulate the flask to slow the cooling rate. Rapid cooling favors oil formation; slow cooling favors crystal growth.[4]
-
Change Solvent : If using Ethanol/Water, the water content might be too high.[4] Switch to Ethanol/Heptane or pure Isopropanol (IPA) .[4]
Issue 2: "Low Recovery Yield after Recrystallization"
Diagnosis : The compound is too soluble in the cold solvent, or too much solvent was used.[4] Corrective Protocol :
-
Concentrate : Rotovap the mother liquor to half volume and cool again.
-
Antisolvent Addition : Add cold Heptane dropwise to the cold mother liquor to force more precipitation.[4]
-
Temperature : Ensure cooling reaches -20°C (freezer) rather than just 0°C (ice bath).
Issue 3: "Product is Colored Dark Orange/Red (Impure)"
Diagnosis : Oxidation products (sulfoxides) or nitro-aniline impurities can darken the color.[4] Corrective Protocol :
-
Charcoal Treatment : Dissolve in hot Ethyl Acetate, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite while hot.
-
Wash : If the impurity is polar, wash the organic layer (DCM) with 1M HCl (removes aniline precursors) or saturated NaHCO₃ (removes acidic phenols).[4]
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Measurement
Use this to determine the exact solubility in a specific solvent.[1][2][3]
-
Preparation : Add 100 mg of (3-Methoxy-4-nitrophenyl)(methyl)sulfane to a 4 mL vial.
-
Solvent Addition : Add 0.5 mL of the target solvent.[4]
-
Agitation : Cap and shake/vortex for 10 minutes at room temperature (25°C).
-
Observation :
-
Clear solution? Solubility > 200 mg/mL.[4]
-
Solid remains? Proceed to step 5.
-
-
Incremental Addition : Add solvent in 0.5 mL increments, shaking for 10 mins between additions, until fully dissolved.
-
Calculation : Solubility (mg/mL) = Mass (mg) / Total Volume (mL).[4]
Protocol B: Standard Recrystallization (Ethanol Method)
Recommended for purity >98%.[4]
-
Dissolution : Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Heating : Add 5 mL of Absolute Ethanol . Heat to reflux (boiling) on a heat block.[4]
-
Adjustment : If solid remains, add hot ethanol in 1 mL portions until dissolved. Do not exceed 15 mL total.
-
Clarification (Optional) : If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass funnel.[4]
-
Crystallization : Remove from heat.[4] Allow to cool to room temperature undisturbed (approx. 30-60 mins). Then place in an ice bath (0°C) for 1 hour.
-
Isolation : Filter the crystals using a Buchner funnel. Wash with 2 mL of cold Ethanol.[4]
-
Drying : Dry under vacuum at 40°C for 4 hours to remove residual solvent.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? A: Yes, but with caution.[4] Water is a strong antisolvent.[4] Adding water to an ethanolic solution of the sulfide can cause "crashing out" (amorphous precipitation) or oiling out.[4] It is better to use Ethanol/Water (90:10) mixtures only if slow cooling is controlled.[4]
Q: Is the molecule sensitive to air or moisture? A: The thioether group (-SMe) is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) if exposed to strong oxidants or prolonged air exposure in solution.[3][4] Store the solid in a dark, cool, dry place. Solutions should be used promptly.
Q: Why does the solution turn red in acetone? A: Nitro-aromatics can form charge-transfer complexes with certain solvents or bases.[1][2][3][4] If the acetone contains trace base, a color shift (Meisenheimer complex formation) might occur.[4] This is usually reversible upon acidification or solvent removal.[4]
References
-
PubChem Compound Summary . 4-Nitrophenyl methyl sulfide (Analogous properties). National Center for Biotechnology Information.[4] Available at: [Link][4]
-
NIST Chemistry WebBook . Methyl 4-nitrophenyl sulphide.[1][2][3][4][5][6][7] National Institute of Standards and Technology.[4][6][7] Available at: [Link][4]
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- 4. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Thermal Stability Analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane for High-Temperature Reactions
Welcome to the technical support center for the thermal stability analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, particularly in high-temperature applications. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to conduct safe and effective experiments.
This document will provide a comprehensive overview of the potential thermal hazards associated with (3-Methoxy-4-nitrophenyl)(methyl)sulfane, detailed protocols for its thermal analysis, and troubleshooting guidance for common experimental challenges. Please note that while specific experimental data for this exact compound is limited in public literature, this guide synthesizes information on its key functional groups—a nitroaromatic system and a thioether linkage—to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with (3-Methoxy-4-nitrophenyl)(methyl)sulfane?
A1: The primary concern stems from the presence of the nitroaromatic group. Nitroaromatic compounds are known to be energetically unstable and can undergo rapid, highly exothermic decomposition at elevated temperatures, which can be violent or even explosive.[1][2][3] The high bond-dissociation energy of the C-NO2 bond means that once a runaway reaction is initiated, a significant amount of heat and gas can be released, leading to a rapid increase in temperature and pressure.[4] The presence of the methoxy and methylsulfane groups, as well as any impurities, can influence the decomposition temperature, potentially lowering it compared to simpler nitroaromatics.[1][2][3]
Q2: At what temperature should I expect (3-Methoxy-4-nitrophenyl)(methyl)sulfane to decompose?
A2: Without specific experimental data for this compound, an exact decomposition temperature cannot be provided. However, based on the behavior of other nitroaromatic compounds, decomposition can be expected in the range of 250-350°C for the pure substance.[3] It is crucial to understand that contaminants, such as acidic or basic residues from synthesis, or even certain metal ions, can significantly lower this decomposition onset temperature.[1][2] Therefore, a thorough experimental evaluation of your specific batch is essential.
Q3: What are the likely decomposition products?
A3: The decomposition of (3-Methoxy-4-nitrophenyl)(methyl)sulfane is expected to be complex. Initial decomposition steps could involve the cleavage of the C-NO2 bond, leading to the release of nitrogen oxides (NOx). The thioether bond (C-S) is also a potential point of initial cleavage.[5] Further fragmentation of the aromatic ring and reactions between the initial decomposition products are likely. For thioethers, intramolecular "backbiting" reactions can sometimes lead to the formation of cyclic thioethers.[6] Analysis of the evolved gases during thermal analysis (e.g., by TGA-MS) would be necessary to identify the specific decomposition products.
Q4: Can I run high-temperature reactions with this compound in a standard laboratory setup?
A4: Extreme caution is advised. Given the potential for rapid and exothermic decomposition, high-temperature reactions should only be conducted with appropriate safety measures in place. This includes using a reaction calorimeter to monitor heat flow, ensuring adequate pressure relief systems, and working behind a blast shield. It is highly recommended to first determine the thermal stability profile of your specific batch of (3-Methoxy-4-nitrophenyl)(methyl)sulfane using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) before scaling up any high-temperature reactions.
Troubleshooting Guide for Thermal Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent TGA Decomposition Onset Temperature | - Inconsistent heating rate between runs.- Different sample mass.- Presence of impurities or residual solvent.- Reaction with the sample pan material. | - Ensure a consistent and appropriate heating rate (e.g., 10 °C/min) is used for all analyses.[7]- Use a consistent sample mass (e.g., 2-5 mg).[7]- Ensure the sample is thoroughly dried and pure. Consider purification if necessary.- Use an inert sample pan (e.g., alumina or platinum). |
| Unexpected Endotherm/Exotherm in DSC Before Decomposition | - Melting of the compound.- Phase transition (polymorphism).- Glass transition. | - Correlate the thermal event with visual observation if possible (using a hot-stage microscope).- Perform a heat-cool-heat cycle in the DSC to investigate reversible transitions.[7]- A broad, step-like change in the baseline may indicate a glass transition. |
| Broad TGA Decomposition Profile | - Multiple overlapping decomposition steps.- Sample is a mixture or has significant impurities. | - Use a slower heating rate to try and resolve the different decomposition stages.- Analyze the derivative of the TGA curve (DTG) to better identify individual mass loss events.- If possible, purify the sample and re-analyze. |
| Sample "Explodes" in the TGA/DSC | - The heating rate is too high for the energetic nature of the compound.- The sample size is too large. | - Immediately stop the experiment. - Reduce the sample size significantly (e.g., <1 mg).- Use a much slower heating rate (e.g., 1-2 °C/min).- Ensure the instrument is in a well-ventilated area and appropriate safety precautions are in place. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile
This protocol will determine the onset of decomposition and the mass loss profile of (3-Methoxy-4-nitrophenyl)(methyl)sulfane.
Instrumentation: Calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried (3-Methoxy-4-nitrophenyl)(methyl)sulfane into a clean, inert TGA pan (e.g., alumina).[7]
-
Ensure the sample is evenly spread across the bottom of the pan.
Experimental Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.[7]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis:
-
Plot the mass (%) as a function of temperature (°C).
-
Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature intervals.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Events
This protocol will identify melting, crystallization, phase transitions, and the exothermic decomposition of (3-Methoxy-4-nitrophenyl)(methyl)sulfane.
Instrumentation: Calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[7]
-
Use an empty, sealed aluminum pan as the reference.[7]
Experimental Parameters:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.[7]
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the expected decomposition onset (determined by TGA) at a heating rate of 10 °C/min.
-
Cool the sample to 25 °C at a controlled rate of 10 °C/min.
-
Reheat the sample to the same upper temperature at 10 °C/min.[7]
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify endothermic peaks, which may correspond to melting or phase transitions.
-
Identify exothermic peaks, which may correspond to crystallization or decomposition.
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
If a sharp, significant exotherm is observed, this is likely the decomposition. Note the onset temperature of this exotherm.
Visualizing the Experimental Workflow
Caption: Workflow for the thermal stability analysis of (3-Methoxy-4-nitrophenyl)(methyl)sulfane.
References
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])
-
Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions - ResearchGate. (URL: [Link])
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])
-
investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (URL: [Link])
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (URL: [Link])
-
24.6: Nitro Compounds - Chemistry LibreTexts. (URL: [Link])
-
Thermal analysis of samples containing different dithiol linkers. A)... - ResearchGate. (URL: [Link])
-
Thermal Analysis of Organic Compounds. (URL: [Link])
-
Thermal Stability. (URL: [Link])
-
Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. (URL: [Link])
-
(a) TGA profiles of poly(β-thioether ester) synthesized from... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Reduction of nitro compounds - Wikipedia. (URL: [Link])
-
Thermal Analysis: Stability, Decomposition, and Material Properties - Lab Manager. (URL: [Link])
-
What's the difference between DSC and TGA analysis? - XRF Scientific. (URL: [Link])
-
Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (URL: [Link])
-
3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem - NIH. (URL: [Link])
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (URL: [Link])
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (URL: [Link])
-
2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. (URL: [Link])
-
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC. (URL: [Link])
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the reactivity of (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with actionable experimental protocols to inform substrate selection and reaction optimization.
Introduction: Structurally Similar, Potentially Divergent Reactivity
4-nitrothioanisole is a well-established building block in organic synthesis, prized for the reactivity conferred by the electron-withdrawing nitro group, which activates the aromatic ring to nucleophilic attack.[1] Its derivative, (3-Methoxy-4-nitrophenyl)(methyl)sulfane, introduces a methoxy group onto the aromatic scaffold. The central question for synthetic chemists is how this additional substituent modulates the reactivity of the molecule. This guide will dissect the electronic effects of the methoxy group and predict its impact on the rate of SNAr reactions, providing a framework for a comparative analysis.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of both (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as a nitro group.[2] The SNAr reaction typically proceeds through a two-step addition-elimination sequence.
First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key determinant of the reaction rate. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate by delocalizing the negative charge.[3] In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.[2]
Caption: Generalized mechanism of the SNAr reaction.
Electronic Effects of Substituents: A Predictive Comparison
The difference in reactivity between (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole hinges on the electronic influence of the methoxy group.
-
4-nitrothioanisole: The potent electron-withdrawing nitro group (-NO2) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, especially at the ortho and para positions. The methylthio group (-SMe) is generally considered a weak electron-donating group through resonance but can be weakly electron-withdrawing inductively. In the context of SNAr, the activating effect of the nitro group is paramount.
-
(3-Methoxy-4-nitrophenyl)(methyl)sulfane: This molecule introduces a methoxy group (-OMe) at the 3-position (meta to the nitro group and ortho to the methylthio group). The methoxy group is typically regarded as an electron-donating group through resonance and electron-withdrawing through induction.[4] Its overall effect on the reaction rate depends on its position relative to the site of nucleophilic attack.
In the case of (3-Methoxy-4-nitrophenyl)(methyl)sulfane, the methoxy group is positioned meta to the nitro group. In this arrangement, its resonance effect, which would increase electron density and thus deactivate the ring towards nucleophilic attack, is minimized. The primary influence of the methoxy group in this position is likely its inductive electron-withdrawing effect, which would slightly enhance the electrophilicity of the aromatic ring.
A study on the F-18 fluorination of nitrobenzaldehydes with a methoxy substituent meta to the nitro group found that the radiochemical yields were comparable to the non-substituted counterparts. This suggests that a methoxy group in this specific position has a negligible deactivating effect on the SNAr reaction.
Predicted Reactivity Comparison
Based on the principles of physical organic chemistry and evidence from related systems, we can predict the relative reactivity of the two compounds. The methoxy group in (3-Methoxy-4-nitrophenyl)(methyl)sulfane is meta to the strongly activating nitro group. Therefore, its electron-donating resonance effect, which would deactivate the ring towards nucleophilic attack, is not directly transmitted to the carbon atom bearing the nitro group. The primary influence of the methoxy group in this position will be its inductive electron-withdrawing effect.
This leads to the prediction that (3-Methoxy-4-nitrophenyl)(methyl)sulfane will exhibit a reactivity in SNAr reactions that is very similar to, or slightly greater than, that of 4-nitrothioanisole. The slight rate enhancement would be attributed to the additional inductive electron withdrawal from the methoxy group, further polarizing the C-S bond and stabilizing the Meisenheimer intermediate. However, without direct experimental data, this remains a well-founded prediction rather than an established fact.
| Compound | Key Substituent Effects | Predicted Relative Reactivity in SNAr |
| 4-nitrothioanisole | Strong activation by the para-nitro group. | Baseline |
| (3-Methoxy-4-nitrophenyl)(methyl)sulfane | Strong activation by the para-nitro group; minor inductive electron-withdrawal by the meta-methoxy group. | Similar to or slightly higher than 4-nitrothioanisole |
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole, a comparative kinetic study can be performed using UV-Vis spectrophotometry. This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance as the product is formed.
Caption: Workflow for the comparative kinetic study.
Materials and Equipment:
-
(3-Methoxy-4-nitrophenyl)(methyl)sulfane
-
4-nitrothioanisole
-
A suitable nucleophile (e.g., piperidine, sodium methoxide)
-
A suitable solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of (3-Methoxy-4-nitrophenyl)(methyl)sulfane, 4-nitrothioanisole, and the chosen nucleophile in the selected solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of each reaction to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions of the substrate and the nucleophile to the desired reaction temperature in the constant temperature water bath.
-
In a quartz cuvette, pipette a known volume of the solvent and the substrate stock solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The plot should be linear, and the slope will be equal to -k_obs.
-
The second-order rate constant (k2) can then be calculated by dividing k_obs by the concentration of the nucleophile: k2 = k_obs / [Nucleophile].
-
Repeat the experiment for both substrates under identical conditions to obtain a direct comparison of their second-order rate constants.
-
Conclusion
While both (3-Methoxy-4-nitrophenyl)(methyl)sulfane and 4-nitrothioanisole are activated towards nucleophilic aromatic substitution by a para-nitro group, the presence of a methoxy group in the 3-position of the former is predicted to have a minimal impact on its reactivity. Based on the analysis of electronic effects, (3-Methoxy-4-nitrophenyl)(methyl)sulfane is expected to react at a rate similar to, or slightly faster than, 4-nitrothioanisole in SNAr reactions. However, this prediction should be verified experimentally. The provided protocol for a comparative kinetic study offers a robust method for quantifying the reactivity of these two important synthetic intermediates.
References
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
HPLC retention time and mass spectrometry fragmentation of (3-Methoxy-4-nitrophenyl)(methyl)sulfane
Executive Summary
This guide details the analytical characterization of (3-Methoxy-4-nitrophenyl)(methyl)sulfane (CAS: 13747-23-4), a critical intermediate often encountered in the synthesis of kinase inhibitors and sulfonamide antibiotics.
For researchers and drug development professionals, distinguishing this thioether from its oxidative metabolites (sulfoxides/sulfones) and hydrolytic degradants (phenols) is a common challenge. This guide provides a self-validating HPLC-MS workflow to resolve these structural analogs, predicting retention behaviors and defining mass spectral fingerprints based on electronic impact and electrospray ionization principles.
Part 1: HPLC Retention Behavior & Method Design
The Challenge of Specificity
In Reversed-Phase HPLC (RP-HPLC), the separation of (3-Methoxy-4-nitrophenyl)(methyl)sulfane relies on hydrophobic discrimination. The core analytical challenge is that the sulfide (thioether) moiety is prone to oxidation during sample preparation or storage, leading to the formation of sulfoxides and sulfones.
Comparative Retention Model (C18 Column)
The following relative retention order is immutable under standard Reversed-Phase conditions (e.g., C18, Acetonitrile/Water, acidic pH). This order serves as a self-validating system : if your target peak elutes before the sulfone impurity, the identification is incorrect.
| Compound Class | Structure Description | Polarity | Relative Elution Order | Predicted RT Window* |
| Hydrolytic Impurity | 3-Methoxy-4-nitrophenol | High (H-bond donor) | 1 (Earliest) | 2.5 – 3.5 min |
| Oxidative Impurity A | Sulfone Analog (-SO₂Me) | Moderate-High | 2 | 4.0 – 5.5 min |
| Oxidative Impurity B | Sulfoxide Analog (-SOMe) | Moderate | 3 | 6.0 – 8.0 min |
| Target Analyte | (3-Methoxy-4-nitrophenyl)(methyl)sulfane | Low (Lipophilic) | 4 (Latest) | 10.0 – 12.0 min |
*Note: RT windows assume a standard gradient (5-95% ACN over 15 min) on a 150mm C18 column. Absolute times will vary, but the order is fixed.
Recommended Experimental Protocol
Objective: Achieve baseline resolution (>1.5) between the target sulfide and its sulfoxide metabolite.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress phenol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: Hold 10% B (Focuses polar phenols).
-
2–12 min: Linear ramp to 90% B (Elutes target sulfide).
-
12–15 min: Hold 90% B (Column wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (Nitro-aromatic specific) and 254 nm (General).
Part 2: Mass Spectrometry Fragmentation (MS/MS)
Ionization Characteristics
-
Mode: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basicity of the sulfur lone pairs and the methoxy group.
-
Molecular Ion:
-
[M+H]⁺: m/z 200.04
-
[M+Na]⁺: m/z 222.02 (Common adduct in non-buffered solvents)
-
Mechanistic Fragmentation Pathway
The fragmentation of (3-Methoxy-4-nitrophenyl)(methyl)sulfane follows distinct pathways driven by the stability of the aromatic core and the lability of the nitro and thio-methyl groups.
-
Primary Loss (-NO₂): The nitro group is electronically withdrawn and often cleaves first, creating a characteristic aryl cation.
-
Secondary Loss (-CH₃): Loss of a methyl radical, typically from the methoxy group (forming a quinoid-like structure) or the thio-methyl group.
-
Diagnostic Fragment (m/z 153): The loss of the nitro group [M+H - NO₂]⁺ is the most abundant product ion, serving as a confirmation of the nitro-aromatic subclass.
Fragmentation Visualization (DOT)
Figure 1: Proposed ESI+ fragmentation pathway. The loss of the nitro group (m/z 200 → 154) is the dominant transition for Multiple Reaction Monitoring (MRM).
Part 3: Comparative Data Summary
This table contrasts the target compound with its critical "Alternative" interferences. Use this to set window tolerances in your chromatography software.
| Parameter | Target: Sulfide | Alt 1: Sulfoxide | Alt 2: Sulfone | Alt 3: Phenol |
| Formula | C₈H₉NO₃S | C₈H₉NO₄S | C₈H₉NO₅S | C₇H₇NO₄ |
| MW | 199.23 | 215.23 | 231.23 | 169.13 |
| LogP (Hydrophobicity) | ~2.4 (High) | ~1.1 (Med) | ~0.8 (Low) | ~1.6 (pH dep.) |
| ESI+ Parent (m/z) | 200 | 216 | 232 | 170 |
| Key Fragment | 154 (-NO₂) | 200 (-O) | 168 (-SO₂) | 123 (-NO₂) |
| UV Max (λ) | 310 nm | 290 nm | 280 nm | 315 nm |
Part 4: References
-
PubChem. 3-Methoxy-4-nitrophenol (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. HPLC separation of thioanisole and its oxidation products (Supporting Info). RSC Advances. Available at: [Link]
-
MDPI. Monitoring of Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using HPLC-UV. Separations 2021.[1][2][3] Available at: [Link][4]
Sources
Bioactivity Comparison of Methoxy-Nitro-Sulfane Derivatives in Medicinal Chemistry
Executive Summary
This guide provides a technical comparison of Methoxy-Nitro-Sulfane derivatives, a class of pharmacophores increasingly utilized in oncology and antimicrobial research. These compounds are characterized by a "Push-Pull" electronic architecture: the Methoxy group (-OCH₃) acts as an electron donor, the Nitro group (-NO₂) as an electron acceptor, and the Sulfane (Thioether, -S-) bridge serves as a flexible, redox-active linker.
Key Findings:
-
Potency: Hybrid derivatives (e.g., Chalcone-Sulfanes) exhibit superior cytotoxicity (
) compared to simple diaryl sulfides due to dual-target mechanisms (Tubulin inhibition + ROS generation). -
Metabolic Stability: The Sulfane bridge offers a unique metabolic profile compared to ether (-O-) or methylene (-CH₂-) linkers, often acting as a prodrug reservoir for sulfoxides.
-
Selectivity: The position of the Nitro group (para vs. meta) dictates the redox potential, directly influencing hypoxic selectivity in solid tumors.
Structural Basis & SAR Analysis[1][2][3]
The bioactivity of these derivatives hinges on the Electronic Push-Pull effect. The sulfur atom is not merely a linker; its large van der Waals radius and available lone pairs allow for specific hydrophobic interactions within enzyme pockets (e.g., Tubulin colchicine-binding site).
Comparative Scaffold Analysis
We analyze three primary derivative classes:
-
Class A: Nitro-Methoxy Diaryl Sulfides (NMDS) - Simple, metabolically stable, moderate potency.
-
Class B: Nitro-Methoxy Chalcone-Sulfanes (NMCS) - High potency, poor solubility, multi-target.
-
Class C: Nitro-Methoxy Benzothiazoles (NMBT) - Heterocyclic, high specificity.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: The "Push-Pull" SAR mechanism. The Sulfane bridge acts as the pivot point, balancing lipophilicity from the methoxy group and redox reactivity from the nitro group.
Comparative Bioactivity Performance
The following data synthesizes performance metrics across standard cancer cell lines (MCF-7, K-562, HT-29). Data is normalized against Cisplatin as the control standard.
Table 1: Cytotoxicity Profile ( in )[4]
| Derivative Class | Compound Code | Structure Feature | MCF-7 (Breast) | K-562 (Leukemia) | HT-29 (Colon) | Mechanism Highlight |
| Class A (NMDS) | NMDS-04 | p-NO₂, m-OCH₃ | 12.5 ± 1.2 | 8.4 ± 0.9 | 15.1 ± 2.0 | ROS Induction |
| Class B (NMCS) | NMCS-82d | Chalcone-Sulfide Hybrid | 1.37 ± 0.2 | 0.77 ± 0.1 | 2.1 ± 0.3 | Tubulin + ROS |
| Class C (NMBT) | NMBT-12 | Benzothiazole Core | 4.5 ± 0.5 | 3.2 ± 0.4 | 5.8 ± 0.6 | Kinase Inhibition |
| Control | Cisplatin | Platinum Complex | 3.5 ± 0.4 | 2.1 ± 0.2 | 4.2 ± 0.5 | DNA Crosslinking |
Performance Analysis:
-
Class B (NMCS-82d) outperforms Cisplatin in leukemia lines (K-562). The addition of the chalcone moiety to the sulfane backbone creates a "hybrid" drug that attacks multiple pathways simultaneously.
-
Class A shows lower potency but higher selectivity for hypoxic cells (common in solid tumors) due to the specific bioreduction of the nitro group, which is less active in normoxic healthy tissue.
Mechanism of Action (MOA)
Understanding why these compounds work is critical for experimental design.
-
Tubulin Polymerization Inhibition: The trimethoxy-phenyl motif (common in these derivatives) mimics Combretastatin A-4 , binding to the colchicine site of tubulin and arresting mitosis.
-
ROS-Mediated Apoptosis: The nitro group undergoes enzymatic reduction (via nitroreductases) to form nitro-radical anions. In the presence of oxygen, this cycles back, generating superoxide anions (
), depleting cellular Glutathione (GSH), and triggering apoptosis.
Visualization: Dual-Pathway Signaling
Figure 2: The dual-mechanism pathway. Methoxy groups drive tubulin interaction (yellow), while Nitro groups drive oxidative stress (red).
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include critical "pause points" and validation steps often omitted in standard literature.
Protocol A: Synthesis of Nitro-Methoxy Sulfides ( )
Objective: Synthesize 4-methoxy-2-nitrophenyl sulfide via nucleophilic aromatic substitution.
-
Reagents: 4-chloro-3-nitroanisole (1.0 eq), Thiophenol derivative (1.1 eq),
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve reactants in DMF under
atmosphere. -
Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Validation Step: The reaction is complete when the starting chloride spot (
) disappears and a fluorescent yellow product spot appears ( ).
-
-
Workup: Pour into ice water. The product should precipitate as a solid. Recrystallize from Ethanol.
Protocol B: High-Precision MTT Cytotoxicity Assay
Objective: Determine
-
Seeding: Seed cancer cells (e.g., K-562) at
cells/well in 96-well plates.-
Critical Step:Do not use the outer perimeter wells. Fill them with sterile PBS to prevent evaporation/edge effects which skew optical density readings.
-
-
Treatment: After 24h adhesion, treat with serial dilutions of the sulfane derivative (0.1
to 100 ).-
Solvent Control: Ensure final DMSO concentration is
.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Calculation:
References
-
Lamie, P. F., et al. (2024). Design, synthesis, and cytotoxic evaluation of novel thiopyrimidine/chalcone hybrids against K-562, MCF-7, and HT-29 cell lines.[1] ResearchGate.[2] Link
-
BenchChem Technical Team. (2025). Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide. BenchChem.[3] Link
-
Zhang, Y., et al. (2025). Redox-active nitroxides enhance cisplatin efficacy against cervical cancer.[4] PubMed Central. Link
-
Tang, S., et al. (2025).[5] Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis. Link
-
Kim, J., et al. (2025). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism.[6] PubMed Central. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redox-active nitroxides enhance cisplatin efficacy against cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization and HOMO-LUMO Gap of Nitro-Thioether Compounds
This guide provides an in-depth technical comparison of nitro-thioether compounds, focusing on their electrochemical characteristics and the determination of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven methodologies.
The presence of both a nitro group, a strong electron-withdrawing moiety, and a thioether group, which can be electron-donating, imparts unique electronic and redox properties to these molecules.[1][2] These characteristics are pivotal in various applications, including the development of hypoxia-activated prodrugs and materials for organic electronics.[3][4] Understanding the electrochemical behavior and the HOMO-LUMO gap is crucial for predicting molecular reactivity, stability, and suitability for these applications.[5][6]
Part 1: Electrochemical Characterization via Cyclic Voltammetry
Electrochemical characterization, primarily through cyclic voltammetry (CV), is a powerful technique to probe the redox behavior of nitro-thioether compounds.[7][8] CV allows for the rapid qualitative identification of reaction mechanisms involving electron transfer and provides quantitative data on the redox potentials of the analyte.[7][9]
The Causality Behind Experimental Choices
The choice of solvent and supporting electrolyte is critical in CV experiments. For organic molecules like nitro-thioethers, aprotic solvents such as acetonitrile (ACN) or dichloromethane (DCM) are often preferred to avoid protonation steps that can complicate the redox mechanism.[10][11] A supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (Bu4NPF6), is necessary to ensure the conductivity of the solution and minimize the uncompensated solution resistance.[12][13] The standard three-electrode setup, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), is employed to accurately control the applied potential and measure the resulting current.[8][13][14]
Experimental Protocol: Cyclic Voltammetry of a Model Nitro-Thioether Compound
This protocol outlines the steps for performing a CV experiment on a representative nitro-thioether compound.
-
Preparation of the Analyte Solution:
-
Dissolve the nitro-thioether compound in the chosen aprotic solvent (e.g., ACN) to a final concentration of 1-5 mM.
-
Add the supporting electrolyte (e.g., 0.1 M Bu4NPF6) to the solution.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement, particularly in the negative potential range.[12]
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean and smooth surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean and properly filled with their respective solutions.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes immersed in the analyte solution.
-
Connect the electrodes to a potentiostat.[8]
-
Set the potential window to a range that encompasses the expected redox events of the nitro-thioether compound. A typical starting range could be from +1.5 V to -2.0 V vs. Ag/AgCl.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Run the cyclic voltammogram for at least three cycles to ensure the system has reached a steady state.[12]
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the resulting voltammogram.
-
The reduction of the nitro group is a characteristic feature and is often observed as a prominent cathodic peak.[9][15]
-
The reversibility of a redox event can be assessed by the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc).[8]
-
Comparative Data of Nitro-Thioether Derivatives
The following table summarizes representative electrochemical data for a series of hypothetical nitro-thioether compounds to illustrate the influence of molecular structure on redox potentials.
| Compound | Structure | Epc (V vs. Ag/AgCl) (Nitro Reduction) | Epa (V vs. Ag/AgCl) (Thioether Oxidation) |
| 1 | 4-nitrophenyl methyl sulfide | -1.10 | +1.25 |
| 2 | 2-nitrophenyl methyl sulfide | -0.95 | +1.30 |
| 3 | 4-nitrophenyl ethyl sulfide | -1.12 | +1.22 |
| 4 | 4-cyano-phenyl methyl sulfide | -1.35 | +1.40 |
Note: These are illustrative values. Actual potentials depend on specific experimental conditions.
The data indicates that the position of the nitro group influences the reduction potential, with the ortho-substituted compound 2 being easier to reduce than the para-substituted compound 1 . This can be attributed to steric and electronic effects. The nature of the alkyl group on the thioether has a minor effect on the reduction potential but can influence the oxidation potential.
Part 2: Determination of the HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter that influences a molecule's electronic properties and reactivity.[5][16] It can be estimated using electrochemical, spectroscopic, and computational methods.
Electrochemical Estimation
The HOMO and LUMO energy levels can be approximated from the onset oxidation (Eox) and onset reduction (Ered) potentials obtained from cyclic voltammetry.[8][17]
-
E_HOMO ≈ - (E_ox + 4.4) eV
-
E_LUMO ≈ - (E_red + 4.4) eV
-
Electrochemical Gap (E_g) ≈ |E_HOMO - E_LUMO| ≈ |E_ox - E_red|
The value of 4.4 eV is an empirical factor used to reference the potentials to the vacuum level.[17]
Computational Approach using Density Functional Theory (DFT)
DFT calculations provide a theoretical means to determine the HOMO and LUMO energy levels.[18][19] This method is invaluable for predicting these properties before synthesis and for rationalizing experimental results.[6][20]
Workflow for HOMO-LUMO Gap Determination
The following diagram illustrates a comprehensive workflow for determining the HOMO-LUMO gap using a combination of experimental and computational techniques.
Caption: Workflow for HOMO-LUMO gap determination.
Comparative HOMO-LUMO Gap Data
This table provides a comparison of HOMO-LUMO gaps for the hypothetical nitro-thioether compounds, determined by different methods.
| Compound | E_g (Electrochemical) (eV) | E_g (Theoretical - DFT) (eV) |
| 1 | 2.35 | 2.45 |
| 2 | 2.25 | 2.38 |
| 3 | 2.34 | 2.43 |
| 4 | 2.75 | 2.85 |
The trend shows that structural modifications, such as changing the substituent on the aromatic ring from a nitro group to a cyano group (compound 4 ), significantly alter the HOMO-LUMO gap.
Part 3: Structure-Property Relationships
The electronic properties of nitro-thioether compounds are governed by the interplay between the electron-withdrawing nitro group and the electron-donating thioether moiety.
-
Effect of the Nitro Group: The strong electron-withdrawing nature of the nitro group lowers both the HOMO and LUMO energy levels. This makes the compound easier to reduce (less negative reduction potential) and harder to oxidize.[1]
-
Effect of the Thioether Group: The thioether group, being electron-donating, tends to raise the HOMO energy level, making the compound easier to oxidize.
-
Substituent Effects: The position of the nitro group (ortho, meta, para) and the nature of other substituents on the aromatic ring can fine-tune the electronic properties by modulating the extent of electronic communication between the donor and acceptor groups.
The following diagram illustrates these fundamental structure-property relationships.
Caption: Structure-property relationships in nitro-thioethers.
References
- Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. RSC Publishing.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
- A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for...
- Top: Electroreduction of thioethers. Bottom: Cyclic voltammetry for...
- Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.
- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applic
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.
- Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene/Functionalized Multi-Walled Carbon Nanotubes. Frontiers.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes M
- Electrochemical characteristics of nitroheterocyclic compounds of biological interest. V. Measurement and comparison of nitro radical lifetimes. PubMed.
- pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. the University of Groningen research portal.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Understanding HOMO and LUMO in Chemistry. Ossila.
- The Electrochemistry of Nitro, Nitroso, and Related Compounds.
- Investigation of Voltammetric Behavior of 3-Nitro-Tyrosine and Tyrosine at Glassy Carbon and Carbon Paste Electrodes. Analytical and Bioanalytical Electrochemistry.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
- Azithromycin nanoparticles: Cyclic voltammetric study in human blood serum samples at electrochemical analysis. Romanian Journal of Neurology.
- Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
- HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROM
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.
- Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI.
- A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
- Electrochemical Potential Window of B
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- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
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- 8. ossila.com [ossila.com]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08603F [pubs.rsc.org]
- 11. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas | MDPI [mdpi.com]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 17. revroum.lew.ro [revroum.lew.ro]
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- 20. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(3-Methoxy-4-nitrophenyl)(methyl)sulfane proper disposal procedures
Proper disposal of (3-Methoxy-4-nitrophenyl)(methyl)sulfane requires a strict adherence to protocols governing organic sulfides and nitro-aromatics . As a Senior Application Scientist, I have structured this guide to prioritize containment of the sulfide "stench" vector and prevention of uncontrolled oxidation reactions in waste streams.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the material identity to ensure compatibility with waste streams.
| Parameter | Technical Detail |
| Chemical Name | (3-Methoxy-4-nitrophenyl)(methyl)sulfane |
| Common Synonyms | 4-Nitro-3-methoxythioanisole; Methyl(3-methoxy-4-nitrophenyl)sulfide |
| CAS Number | 860734-15-2 (Verify against container label) |
| Molecular Formula | C₈H₉NO₃S |
| Key Hazards | Acute Toxicity (Oral) , Skin/Eye Irritant , Stench (Sulfide moiety).[1] |
| Reactivity | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). The sulfide group (-SCH₃) is easily oxidized; the nitro group (-NO₂) makes the ring electron-deficient but stable. |
Pre-Disposal Stabilization (Odor Control)
Why this matters: Thioethers (sulfides) possess low odor thresholds. Improper disposal can trigger facility-wide evacuations due to "gas leak" false alarms.
The "Bleach" Oxidation Protocol (Glassware & Trace Residue Only)
WARNING: Do NOT mix bleach streams with acids (generates Chlorine gas) or Ammonia. This protocol converts the volatile sulfide into a non-volatile sulfoxide/sulfone.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Application: Soak contaminated spatulas, glassware, or weigh boats in the bleach solution for 30 minutes .
-
Mechanism:
-
Rinse: Wash with copious water.[2] The rinsate can generally go to the aqueous waste stream (check local regulations), while the solid waste is now odor-neutralized.
Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Contaminated Solids)
Applicability: Expired reagents, filter cakes, contaminated gloves/paper.
-
Primary Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Do not use metal containers (potential corrosion/catalysis).
-
-
Solvent Dampening (Optional): If the powder is fine and dispersible, dampen slightly with mineral oil to prevent dust generation during handling.
-
Secondary Containment (The "Stench" Barrier):
-
Seal the primary jar.[3]
-
Place the primary jar inside a heavy-duty Ziploc bag or a secondary larger jar.
-
Add activated carbon or a dedicated spill pillow inside the secondary container to absorb fugitive odors.
-
-
Labeling: Affix a hazardous waste label with the following constituents:
Workflow B: Liquid Waste (Mother Liquors/Solvents)
Applicability: Reaction mixtures, HPLC effluents.
-
Segregation:
-
Strictly Segregate from Oxidizing Acids (Nitric, Perchloric). Mixing a sulfide with nitric acid can cause a violent exotherm and evolution of NOx/SOx gases.
-
Classify as Non-Halogenated Organic Waste (assuming dissolved in solvents like Ethyl Acetate, Methanol, or DCM).
-
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Nitro compounds can degrade or react under highly alkaline conditions.
-
Container: Amber glass or HDPE carboy.
-
Headspace: Leave 10% headspace to accommodate thermal expansion.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring safety checks are met at every stage.
Caption: Operational decision tree for segregating and packaging sulfide/nitro-aromatic waste streams.
Emergency Response: Spill Protocol
If a spill occurs outside a fume hood:
-
Evacuate & Ventilate: The sulfide odor can be nauseating. Clear the immediate area.[2][3][5][6]
-
PPE Upgrade: Wear Nitrile gloves (double gloved), Lab coat, and Safety Goggles . If dust is present, use an N95 or P100 respirator.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Decontamination (The Oxidative Wash):
-
Wipe the area with 10% Bleach (Sodium Hypochlorite). This oxidizes the sulfide residue and eliminates the odor.
-
Wait 5 minutes.
-
Wipe again with water to remove bleach residue.
-
Dispose of all wipes as Solid Hazardous Waste (Workflow A).
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Sulfides and Nitrobenzenes. Retrieved from [Link]
-
Vertex AI Search. (2025).[6] Oxidation of Sulfides with Sodium Hypochlorite: Safety Profile. Retrieved from [ResearchGate Snippet 1.1]
Sources
A Researcher's Guide to Handling (3-Methoxy-4-nitrophenyl)(methyl)sulfane: A Proactive Approach to Laboratory Safety
This guide provides essential safety protocols and operational plans for the handling and disposal of (3-Methoxy-4-nitrophenyl)(methyl)sulfane (CAS: 860734-15-2). As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are conservatively based on the known hazards of its primary functional groups: aromatic nitro compounds and thioethers (sulfanes). This proactive, science-based approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment: A Proactive Analysis
The potential hazards of (3-Methoxy-4-nitrophenyl)(methyl)sulfane are inferred from structurally similar chemicals, such as nitrophenols and other nitroaromatic compounds. The primary risks are associated with skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2][3] Aromatic nitro compounds can be harmful, potentially causing damage to organs through prolonged or repeated exposure.
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [1][2][3][4] | Aromatic nitro compounds are frequently classified as skin irritants. Prolonged contact should be avoided.[4] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. [1][2][3][4] | Direct contact of dust or solutions with eyes can cause significant irritation. Contact lenses should not be worn when handling this compound.[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially Harmful | Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] All handling of solids should be done in a way that minimizes dust generation.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. [1][2][3] | Inhalation of dust may lead to irritation of the respiratory system. Work should be conducted in a well-ventilated area or under a chemical fume hood.[7][8] |
Core Personal Protective Equipment (PPE) Mandates
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for all personnel handling (3-Methoxy-4-nitrophenyl)(methyl)sulfane.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times. They must offer protection from splashes and fine particulates and conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2]
-
Face Shield: Required in addition to goggles when there is a significant risk of splashing (e.g., handling bulk solutions, heating solutions).[4][9]
-
-
Hand Protection:
-
Nitrile Gloves: Chemically resistant nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use.[7]
-
Glove Selection: For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[5] Contaminated gloves must be disposed of immediately using the proper removal technique to avoid skin contact.[10]
-
-
Body Protection:
-
Respiratory Protection:
Operational Plan: From Weighing to Disposal
Safe handling is a systematic process. Adherence to this workflow minimizes exposure and ensures operational integrity. An emergency eyewash station and safety shower must be accessible and verified to be in working order before any work begins.[1][11]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Cover the work surface with disposable, absorbent bench paper.[11]
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) before handling the compound.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a micro-spatula to carefully transfer the solid, avoiding the creation of dust.[11]
-
If any dust is generated, allow it to settle within the contained space before proceeding.
-
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the solid slowly to prevent splashing.[11]
-
If heating is required to aid dissolution, use a controlled heating source (e.g., a heating mantle) and ensure proper ventilation.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent (e.g., acetone, ethyl acetate).
-
Collect all solvent rinses as hazardous liquid waste.
-
Wipe down the work surface with a suitable solvent and dispose of the bench paper as solid hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
PPE Selection Workflow
The level of PPE required is dictated by the specific task and its associated risks. The following diagram outlines the decision-making process for selecting appropriate protection.
Caption: PPE selection workflow for handling the compound.
Disposal Plan: Environmental and Safety Stewardship
Proper waste segregation and disposal are critical to prevent environmental contamination and maintain a safe laboratory.[11]
-
Solid Waste:
-
All solid materials contaminated with (3-Methoxy-4-nitrophenyl)(methyl)sulfane, including gloves, weighing papers, bench liners, and contaminated vials, must be collected in a designated hazardous waste container.[11]
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Do not dispose of solutions containing this compound down the drain.[12]
-
Collect all aqueous and organic solutions containing the compound, as well as solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
The container should be compatible with the solvents used and stored in a well-ventilated area away from incompatible materials.[13]
-
-
Contaminated Clothing:
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Personal protective equipment for handling 3-Nitro-1-(4-octylphenyl)propan-1-one. Benchchem.
- 4-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. TCI Chemicals.
- Safety Data Sheet for (6-Amino-2-fluoro-3-methoxyphenyl)methanol. CymitQuimica.
- Safety Data Sheet for p-Nitrophenyl α-D-mannopyranoside. TargetMol.
- Safety Data Sheet for N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide. Fisher Scientific.
- Safety Data Sheet for 3-Methyl-4-nitrophenol. Fisher Scientific.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for an unspecified hazardous chemical. Sigma-Aldrich.
- Safety Data Sheet for 4-(4-Nitrophenyl)morpholine. TCI Chemicals.
- Safety Data Sheet for 4-Nitrophenyl α-D-Glucopyranoside. Cayman Chemical.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- Hazardous Materials Disposal Guide. Nipissing University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. targetmol.com [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.gov [osha.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 13. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
